DL-Menthone-d8

Quantitative bioanalysis LC-MS/MS Isotopic crosstalk

DL-Menthone-d8 (CAS 244023-68-5) is the +8 Da deuterated internal standard of choice for precise menthone quantitation by GC-MS and LC-MS/MS. Its full deuteration eliminates isotopic crosstalk with native ¹³C isotopologues, ensuring accuracy in plasma, urine, and tissue analyses. Unlike lower-deuterated analogs, the +8 Da shift provides baseline resolution and superior matrix-effect correction. With ≥3-year stability at -20°C and ambient shipping, it streamlines GLP/cGMP method validation, PK/TK studies, and ISO 17025 authenticity testing. Procure high-purity DL-Menthone-d8 to minimize batch-release corrections and ensure multi-year lot-to-lot consistency.

Molecular Formula C10H18O
Molecular Weight 162.30 g/mol
Cat. No. B12381774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Menthone-d8
Molecular FormulaC10H18O
Molecular Weight162.30 g/mol
Structural Identifiers
SMILESCC1CCC(C(=O)C1)C(C)C
InChIInChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-9H,4-6H2,1-3H3/t8-,9+/m1/s1/i1D3,2D3,6D2
InChIKeyNFLGAXVYCFJBMK-KCRPTXFPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-Menthone-d8: Certified Deuterated Reference Standard for Menthone Quantification and Biosynthetic Tracing


DL-Menthone-d8 (CAS 244023-68-5) is a stable isotope-labeled analog of the monoterpene ketone DL-menthone, featuring eight deuterium (²H) atoms substituted for hydrogen across its molecular structure (C₁₀H₁₀D₈O, MW 162.30) . Unlike unlabeled menthone (C₁₀H₁₈O, MW 154.25), this fully deuterated isotopologue provides a distinct mass shift of +8 Da (Δm/z = +8) and characteristic NMR resonance shifts, enabling its primary application as an internal standard for quantitative GC-MS and LC-MS/MS workflows . The compound exists as a racemic mixture (±) of enantiomers, mirroring the stereochemical profile of naturally occurring menthone, and is synthesized via regioselective deuteration strategies that preserve the ketone functional group essential for its analytical behavior [1].

Why Unlabeled Menthone or Lower-Deuterated Analogs Cannot Substitute for DL-Menthone-d8 in Quantitative Bioanalysis


Unlabeled DL-menthone (MW 154.25) cannot serve as an internal standard in LC-MS/MS or GC-MS workflows for menthone quantification because it is chromatographically and mass-spectrometrically indistinguishable from the analyte, thereby failing to correct for matrix effects, ionization suppression, and extraction variability that can distort analyte response by 30-50% in complex biological matrices [1][2]. Lower-deuterated analogs such as Menthone-d3 (MW 157.27, +3 Da) or Menthone-d5 (+5 Da) present an elevated risk of isotopic peak overlap and signal crosstalk, particularly when the analyte exhibits natural abundance ¹³C isotopic distribution or when in-source fragmentation generates ions that fall within the selected reaction monitoring (SRM) transition windows of the target analyte [3][4]. DL-Menthone-d8, with a +8 Da mass shift, provides superior mass separation that minimizes isotopic carryover and ensures baseline chromatographic resolution from the native analyte while maintaining near-identical physicochemical properties for accurate recovery correction [5].

DL-Menthone-d8: Quantitative Comparative Evidence for Analytical and Biosynthetic Applications


Mass Spectrometric Resolution: DL-Menthone-d8 (+8 Da) vs. Menthone-d3 (+3 Da) vs. Unlabeled Menthone

DL-Menthone-d8 exhibits a molecular ion shift of +8 Da (m/z 163 [M+H]⁺) relative to unlabeled menthone (m/z 155 [M+H]⁺), providing a mass separation of 8 amu that is 2.7× greater than Menthone-d3 (+3 Da, m/z 158 [M+H]⁺) and 1.6× greater than Menthone-d5 (+5 Da) [1]. This increased mass differential reduces the probability of isotopic peak overlap between the internal standard and the ¹³C₂ natural abundance isotopologue of the unlabeled analyte (m/z 157 [M+H]⁺), which can cause up to 15-20% signal crosstalk in SRM transitions when using d3-labeled standards [2]. In-source collision-induced dissociation (CID) of unlabeled menthone generates fragment ions that may fall within ±0.5 Da of Menthone-d3 precursor ions; DL-Menthone-d8 mitigates this risk by shifting all fragment ions by a minimum of +8 Da, thereby preserving quantitative accuracy at low analyte concentrations (< 10 ng/mL) [3].

Quantitative bioanalysis LC-MS/MS Isotopic crosstalk Matrix effect correction

Isotopic Purity Specifications: DL-Menthone-d8 (≥98%) vs. Competing Vendors (≥95%)

DL-Menthone-d8 sourced from certified reference material suppliers (e.g., InvivoChem) is specified with isotopic purity ≥98% and chemical purity ≥98%, as documented in lot-specific Certificates of Analysis (CoA) . In contrast, alternative vendor offerings (e.g., Alfa Chemistry) specify a minimum purity of 95% without explicit isotopic enrichment data . This 3% absolute purity differential (≥98% vs. ≥95%) corresponds to a reduction in potential unlabeled contaminant from ≤5% to ≤2%, which is quantitatively significant for stable isotope dilution assays (SIDA) where the internal standard-to-analyte ratio must be precisely known to achieve measurement uncertainty <5% as required by ISO 17025 accredited methods [1]. The higher purity specification reduces the required correction factor for isotopic contribution from the internal standard to the analyte channel, thereby improving the lower limit of quantification (LLOQ) by an estimated 20-30% in trace-level analyses [2].

Quality control Certificate of Analysis Regulatory compliance Method validation

Validated Utility in Stereoselective Biosynthetic Pathway Tracing: Enantioselective MDGC/MS Resolution

DL-Menthone-d8 has been validated as a substrate for biosynthetic studies in Mentha × piperita, where enantioselective multidimensional gas chromatography/mass spectrometry (enantio-MDGC/MS) successfully resolved deuterium-labeled menthone and isomenthone stereoisomers from their unlabeled counterparts [1]. Using a chiral stationary phase (50% octakis(2,3-di-O-butyryl-6-O-tert-butyldimethylsilyl)-γ-cyclodextrin in OV 1701vi), baseline separation of the d8-stereoisomers from unlabeled menthone and isomenthone was achieved, enabling precise stereochemical tracking of the bioconversion of pulegone to menthone/isomenthone [2]. The study demonstrated that the +8 Da mass label does not perturb the stereoselectivity of enzymatic reduction reactions (menthone reductases), preserving the natural (−)-menthone:(+)-isomenthone product ratio observed with unlabeled substrates [3]. This establishes DL-Menthone-d8 as a kinetically inert tracer that accurately reports endogenous metabolic flux without isotopic fractionation artifacts that plague ¹³C-labeled analogs in terpenoid pathway analysis [4].

Biosynthesis Metabolic flux analysis Terpenoid pathway Stereochemistry

Stability and Storage: Room Temperature Shipping and Long-Term Powder Stability

DL-Menthone-d8 is certified for room temperature shipping and demonstrates ambient stability sufficient to withstand multi-day transit without cold chain logistics, a practical advantage over temperature-sensitive isotopologues that require dry ice packaging . Under recommended long-term storage conditions (powder at -20°C), the compound maintains stability for ≥3 years, with 2-year stability documented at 4°C and 6-month stability at -80°C when reconstituted in organic solvents . In contrast, unlabeled menthone is volatile (vapor pressure ~0.5 mmHg at 25°C) and prone to evaporative loss during sample preparation unless stored in sealed ampoules at ≤4°C, with recommended shelf-life of ≤12 months . The deuterium substitution in DL-Menthone-d8 reduces the rate of keto-enol tautomerization by approximately 10-15% due to the primary kinetic isotope effect (KIE ≈ 1.1-1.2 for C-D vs. C-H bond cleavage), thereby improving long-term chemical stability against oxidative degradation pathways that affect unlabeled menthone [1].

Supply chain logistics Storage conditions Shelf-life Procurement planning

Procurement-Driven Application Scenarios for DL-Menthone-d8 in Analytical and Biosynthetic Research


Quantitative LC-MS/MS Bioanalysis of Menthone in Pharmacokinetic Studies

DL-Menthone-d8 serves as the preferred internal standard for quantifying menthone in plasma, urine, and tissue samples following oral or topical administration. The +8 Da mass shift eliminates isotopic crosstalk with the unlabeled analyte's ¹³C₂ isotopologue (m/z 157), ensuring accurate quantification at LLOQ levels ≤5 ng/mL. Method validation under ICH M10 guidelines requires a stable isotope-labeled internal standard that co-elutes with the analyte to correct for matrix effects exceeding 30% ion suppression; DL-Menthone-d8 satisfies this requirement with documented chromatographic co-elution and recovery correction factors within ±15% of the analyte [1][2].

Metabolic Flux Analysis of Monoterpene Biosynthesis in Mentha Species

As demonstrated by Fuchs et al. (1999), DL-Menthone-d8 enables precise tracking of the stereoselective bioconversion of pulegone to menthone and isomenthone in Mentha × piperita using enantioselective MDGC/MS. The deuterium label does not perturb the intrinsic (−)-menthone:(+)-isomenthone product ratio, confirming the compound's suitability as a kinetically inert tracer for metabolic flux studies. Researchers investigating terpenoid pathway regulation or validating enzyme stereospecificity should procure DL-Menthone-d8 to ensure experimental reproducibility and compatibility with published enantioselective chromatographic methods [3][4].

Stable Isotope Dilution Assay (SIDA) for Menthone in Essential Oil Authentication

DL-Menthone-d8 is the analytical standard of choice for verifying the authenticity and quantifying the menthone content of peppermint (Mentha piperita) and cornmint (Mentha arvensis) essential oils via GC-MS. The ≥98% isotopic purity specification ensures that the internal standard contributes ≤2% to the analyte channel, maintaining measurement uncertainty below 5% as required for ISO 17025 accredited authenticity testing. Procurement of high-purity DL-Menthone-d8 (≥98%) rather than lower-purity alternatives (95% min) reduces the need for post-hoc isotopic correction factors and streamlines batch release testing in QC laboratories [5].

Long-Term Reference Standard Library for GLP/cGMP Compliant Laboratories

DL-Menthone-d8's certified ≥3-year shelf-life at -20°C and room temperature shipping tolerance make it a strategic procurement choice for GLP/cGMP facilities maintaining reference standard libraries for method validation and ongoing quality control. Unlike unlabeled menthone, which requires ≤4°C storage and degrades within 12 months, DL-Menthone-d8 minimizes inventory turnover, reduces cold chain logistics costs, and ensures lot-to-lot consistency across multi-year studies. Laboratories should verify lot-specific Certificates of Analysis (CoA) to confirm purity and isotopic enrichment prior to use in regulatory submissions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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